2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole
Description
Properties
IUPAC Name |
2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O/c1-12-10-17-11-15(18-12)20-6-8-21(9-7-20)16-19-13-4-2-3-5-14(13)22-16/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIGTJULGVYODS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)N2CCN(CC2)C3=NC4=CC=CC=C4O3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Benzoxazole Ring: This can be achieved by cyclization of o-aminophenol with carboxylic acids or their derivatives under acidic conditions.
Introduction of the Piperazine Moiety: The benzoxazole intermediate is then reacted with piperazine, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Substitution with Methylpyrazine: The final step involves the introduction of the methylpyrazine group to the piperazine nitrogen. This can be done through nucleophilic substitution reactions using appropriate pyrazine derivatives.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce any nitro or carbonyl groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides, and other electrophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.
Scientific Research Applications
Pharmacological Activities
The compound has been studied for various pharmacological activities, including:
- Antimicrobial Activity : Research indicates that derivatives of benzoxazole, including those with piperazine moieties, exhibit notable antimicrobial properties against a range of pathogens. For instance, synthesized benzoxazole derivatives demonstrated effectiveness against Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans . The Minimum Inhibitory Concentration (MIC) values ranged from 3.12 to 50 μg/mL for certain strains, highlighting their potential as antimicrobial agents.
- Antioxidant Activity : Studies have shown that compounds similar to 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole possess antioxidant properties. For example, certain synthesized pyrazine derivatives exhibited significant free radical scavenging activity using methods like DPPH and ABTS assays . This suggests potential applications in preventing oxidative stress-related diseases.
Anticancer Properties
The compound has also been investigated for its anticancer effects. Benzoxazole derivatives have been reported to inhibit the growth of various cancer cell lines, including MCF-7 (breast cancer), A549 (lung cancer), and HT-29 (colon cancer) cells . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells.
Neuropharmacological Effects
Research has indicated that benzoxazole derivatives may exhibit neuropharmacological effects. Some studies have explored their potential as anticonvulsants and neuroprotective agents. For example, compounds with similar structures have shown efficacy in protecting against seizures induced by pentylenetetrazol in animal models .
Table 1: Biological Activities of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole Derivatives
Mechanism of Action
The mechanism of action of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole involves its binding to specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to interact with these targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target, leading to therapeutic effects .
Comparison with Similar Compounds
Structural and Functional Comparison
Table 1: Structural and Functional Attributes
Key Observations :
- Target Compound vs. Analog :
- The target’s pyrazine substituent may enhance π-π stacking interactions in receptor binding compared to the chlorophenyl group, which is more lipophilic. This could improve selectivity for specific neurological targets .
- Synthesis routes likely mirror ’s method, substituting 4-chlorophenyl-piperazine with 6-methylpyrazin-2-yl-piperazine. Reaction conditions (e.g., reflux time, solvent) may vary due to differing nucleophilicity of substituents .
Reactivity Insights :
- The methylpyrazine group’s electron-withdrawing nature may slow nucleophilic substitution compared to chlorophenyl, necessitating longer reaction times or higher temperatures.
Biological Activity
The compound 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole is a derivative of benzoxazole, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole can be analyzed through its molecular formula and weight. The compound features a benzoxazole core linked to a piperazine moiety substituted with a methylpyrazine group.
| Property | Value |
|---|---|
| Molecular Weight | 299.38 g/mol |
| XLogP3-AA | 3.8 |
| Hydrogen Bond Donor Count | 0 |
| Hydrogen Bond Acceptor Count | 8 |
| Rotatable Bond Count | 5 |
Antimicrobial Activity
Numerous studies have indicated that benzoxazole derivatives exhibit significant antimicrobial properties. Research has shown that compounds similar to 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole demonstrate effectiveness against various bacterial strains. For instance, certain derivatives have been evaluated for their ability to inhibit GlcN-6-P synthase, an enzyme crucial for bacterial cell wall synthesis, leading to their antibacterial activity .
Anticancer Potential
Benzoxazole derivatives have also been investigated for their anticancer properties. In vitro studies have demonstrated that these compounds can induce cytotoxic effects in various cancer cell lines, including HeLa and A549 cells. The mechanism often involves the inhibition of DNA topoisomerase activity and modulation of apoptosis pathways .
Table: IC50 Values of Selected Benzoxazole Derivatives Against Cancer Cell Lines
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| UK-1 | HeLa | 20 |
| Compound P4 | A549 | 6.42 |
| Compound P9 | MCF-7 | 8.46 |
Anti-inflammatory Effects
The anti-inflammatory properties of benzoxazole derivatives have been documented, with compounds showing efficacy in reducing inflammation in animal models. Studies indicate that these compounds can inhibit the synthesis of pro-inflammatory mediators such as prostaglandins .
The biological activities of 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds inhibit key enzymes involved in bacterial metabolism and cancer cell proliferation.
- Receptor Modulation : Some derivatives interact with specific receptors, enhancing or inhibiting signaling pathways related to inflammation and cell growth.
Case Studies
Several case studies highlight the potential therapeutic applications of benzoxazole derivatives:
- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various benzoxazole derivatives against Mycobacterium tuberculosis, revealing promising results that warrant further investigation for tuberculosis treatment .
- Anticancer Activity : Research involving a series of benzoxazole derivatives demonstrated significant cytotoxic effects against multiple cancer cell lines, suggesting potential as chemotherapeutic agents .
- Anti-inflammatory Research : In vivo studies showed that certain benzoxazole derivatives significantly reduced paw edema in carrageenan-induced inflammation models, indicating their potential as anti-inflammatory drugs .
Q & A
Q. What are the typical synthetic routes for 2-[4-(6-Methylpyrazin-2-yl)piperazin-1-yl]-1,3-benzoxazole, and what reagents/conditions are critical?
- Methodological Answer : The compound’s synthesis involves modular assembly of the benzoxazole core and piperazine-pyrazine substituent. Key steps include:
- Benzoxazole formation : Cyclization of 2-aminophenol derivatives with carbonyl sources (e.g., triphosgene) under reflux in aprotic solvents like THF .
- Piperazine coupling : Substitution at the benzoxazole’s 2-position using 1-(6-methylpyrazin-2-yl)piperazine via Buchwald-Hartwig amination or nucleophilic aromatic substitution (requires Pd catalysts or strong bases like NaH) .
- Critical conditions : Anhydrous solvents (e.g., DMF), inert atmosphere (N₂/Ar), and controlled temperatures (80–120°C) to avoid side reactions .
Table 1 : Representative Synthetic Conditions
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign peaks using DEPT-135 and 2D experiments (HSQC, HMBC) to resolve overlapping signals from the benzoxazole (δ 7.2–8.1 ppm) and piperazine-pyrazine (δ 2.5–3.8 ppm) .
- IR spectroscopy : Confirm functional groups (C-O-C stretch at 1225–1250 cm⁻¹, pyrazine C=N at 1600–1620 cm⁻¹) .
- Mass spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and fragmentation patterns .
Q. What in vitro assays are recommended for initial biological screening?
- Methodological Answer : Prioritize assays based on structural analogs:
- Enzyme inhibition : Test against serine/threonine kinases or phosphatases (e.g., ALP, AST, ALT) using fluorogenic substrates .
- Cellular assays : Evaluate cytotoxicity (MTT assay) in cancer cell lines (e.g., HeLa, MCF-7) and compare to non-cancerous cells .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity during scale-up?
- Methodological Answer :
- Solvent screening : Replace DMF with less polar solvents (e.g., toluene) to reduce byproducts .
- Catalyst optimization : Use Pd-PEPPSI complexes for faster piperazine coupling (reaction time ≤12h) .
- Purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) .
Q. How should contradictory biological activity data (e.g., enzyme activation vs. inhibition) be analyzed?
- Methodological Answer :
- Dose-response curves : Identify non-monotonic effects (e.g., hormesis) at varying concentrations .
- Structural analogs : Compare substituent effects (e.g., electron-withdrawing groups on pyrazine alter binding affinity) .
- Statistical validation : Use ANOVA with post-hoc tests to confirm significance (p<0.05) .
Q. What computational strategies predict the compound’s target interactions and binding modes?
- Methodological Answer :
- Molecular docking (AutoDock Vina) : Use crystal structures of homologous targets (e.g., PDB: 1A1Z) to model interactions with the benzoxazole core and pyrazine .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories .
- Pharmacophore modeling : Map essential features (e.g., hydrogen bond acceptors in pyrazine) using Schrödinger .
Data Contradiction Analysis
Example : In a study of benzothiazole analogs, compounds with similar substituents showed opposing effects on ALT/AST activity (activation vs. inhibition) .
- Resolution Strategy :
Key Research Findings
Table 2 : Biological Activity of Structural Analogs
| Compound | Target Enzyme | Activity (IC₅₀, μM) | Reference |
|---|---|---|---|
| 9c () | α-Glucosidase | 12.3 ± 1.2 | |
| A2 () | AST | Activation (10% at 50 μM) | |
| Hoechst analog () | DNA minor groove | Kd = 0.8 nM |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
